molecular formula C19H20F3N7 B6446835 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine CAS No. 2548995-57-7

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine

Cat. No.: B6446835
CAS No.: 2548995-57-7
M. Wt: 403.4 g/mol
InChI Key: FNNYHUUDUXGHMB-UHFFFAOYSA-N
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Description

This compound (CAS: 2415555-24-5, molecular formula: C₁₉H₂₀F₃N₇, molecular weight: 403.40 g/mol) features a pyridazine core substituted with a 3,5-dimethylpyrazole group at position 3 and a piperazine-linked 3-(trifluoromethyl)pyridine moiety at position 6 . The trifluoromethyl (CF₃) group on the pyridine ring enhances electronegativity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or receptor modulation.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N7/c1-13-12-14(2)29(26-13)17-6-5-16(24-25-17)27-8-10-28(11-9-27)18-15(19(20,21)22)4-3-7-23-18/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNYHUUDUXGHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its closest analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₉H₂₀F₃N₇ 403.40 - 3,5-Dimethylpyrazole
- Piperazine-linked 3-(trifluoromethyl)pyridine
High lipophilicity (CF₃), flexible piperazine linker, potential for broad binding interactions.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl]pyridazine C₁₇H₁₉FN₈ 354.39 - 3,5-Dimethylpyrazole
- Piperazine-linked 5-fluoropyrimidine
Fluorine atom increases polarity; pyrimidine vs. pyridine may alter π-π stacking.
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine C₉H₈ClN₅ 229.65 - 3,5-Dimethylpyrazole
- Chlorine at position 6
Simpler structure; lacks piperazine, reducing flexibility but improving synthetic accessibility.

Substituent Analysis

  • Trifluoromethyl (CF₃) vs. Fluorine (F): The CF₃ group in the target compound confers greater electronegativity and lipophilicity compared to the fluorine in the pyrimidine analogue . This enhances membrane permeability and resistance to oxidative metabolism.
  • Pyridine vs. Pyrimidine: The target’s pyridine ring offers a larger aromatic surface for hydrophobic interactions, while the pyrimidine in the analogue may engage in stronger hydrogen bonding due to additional nitrogen atoms .
  • Piperazine Linker vs.

Potential Pharmacological Implications

  • Fluoropyrimidine Analogue : The fluorine atom may improve solubility but reduce blood-brain barrier penetration compared to CF₃.
  • Chlorine-Substituted Derivative : Simplicity and rigidity could favor CNS applications but limit selectivity due to fewer interaction sites.

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